benzyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate
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Overview
Description
Benzyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles that have gained significant attention due to their diverse biological and chemical properties. This compound, in particular, is characterized by the presence of a benzyl group, a cyclohexyl group, and a tetrazole ring, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
Tetrazole derivatives have been known to show affinity to various receptors . For instance, some tetrazole derivatives have shown affinity to benzodiazepine receptors .
Mode of Action
The tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that the compound might interact with its targets in a similar way as carboxylic acids do.
Biochemical Pathways
Tetrazoles have been used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that the compound might affect similar biochemical pathways as carboxylic acids.
Pharmacokinetics
It is known that tetrazoles escape most of the phase ii bio-transformation of carboxylic acids . This suggests that the compound might have similar pharmacokinetic properties as carboxylic acids.
Result of Action
Many tetrazole derivatives have shown enhanced biological activities when used as antiviral, antibacterial, and antifungal agents .
Action Environment
It is known that tetrazoles are resistant to biological degradation , suggesting that the compound might be stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between a nitrile and an azide.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction using cyclohexylamine and an appropriate leaving group, such as a halide.
Formation of the Carbamate Group: The final step involves the formation of the carbamate group by reacting the intermediate with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. These may include the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Sodium azide, alkyl halides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities
Properties
IUPAC Name |
benzyl N-[(1-cyclohexyltetrazol-5-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c22-16(23-12-13-7-3-1-4-8-13)17-11-15-18-19-20-21(15)14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRFQYJHYADNQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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